molecular formula C10H8N2O2S B14467375 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one CAS No. 71687-17-7

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one

Cat. No.: B14467375
CAS No.: 71687-17-7
M. Wt: 220.25 g/mol
InChI Key: AOWLAWCJZBHJRJ-UHFFFAOYSA-N
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Description

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its acetyl and phenyl groups enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .

Properties

CAS No.

71687-17-7

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C10H8N2O2S/c1-7(13)9-11-12(10(14)15-9)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

AOWLAWCJZBHJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=O)S1)C2=CC=CC=C2

Origin of Product

United States

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